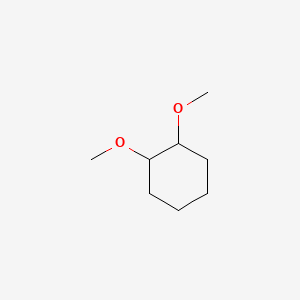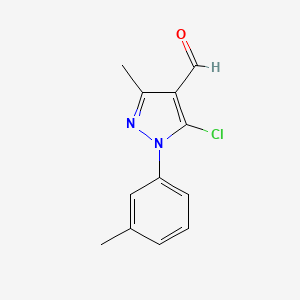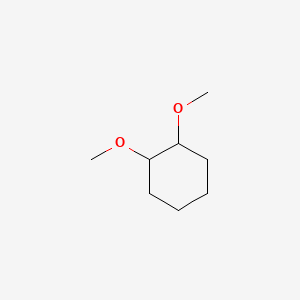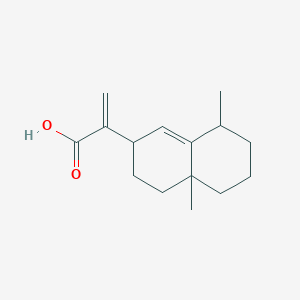
2',3-DIHYDROXY-4,4',6'-TRIMETHOXYCHALCONE_met047
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydroisoferulic Acid 3-O-Glucuronide is a glucuronide conjugate of Dihydroisoferulic Acid. It is a minor circulating metabolite in human plasma after the ingestion of coffee and can be used as a biomarker of coffee consumption . The compound has a molecular formula of C16H20O10 and a molecular weight of 372.326 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dihydroisoferulic Acid 3-O-Glucuronide typically involves the glucuronidation of Dihydroisoferulic Acid. This process can be achieved using various protecting groups and reagents to ensure the selective formation of the glucuronide conjugate . One common method involves the use of benzyl groups as protectors during the synthesis .
Industrial Production Methods
the compound can be synthesized in laboratory settings using standard organic synthesis techniques .
Chemical Reactions Analysis
Types of Reactions
Dihydroisoferulic Acid 3-O-Glucuronide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The glucuronide moiety can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving Dihydroisoferulic Acid 3-O-Glucuronide include oxidizing agents, reducing agents, and various catalysts. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from the reactions of Dihydroisoferulic Acid 3-O-Glucuronide depend on the specific reaction conditions. For example, oxidation can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Dihydroisoferulic Acid 3-O-Glucuronide has several scientific research applications, including:
Chemistry: Used as a model compound to study glucuronidation reactions and metabolic pathways.
Biology: Serves as a biomarker for coffee consumption, aiding in nutritional and metabolic studies.
Medicine: Investigated for its potential health benefits and role in the metabolism of phenolic compounds.
Mechanism of Action
The mechanism of action of Dihydroisoferulic Acid 3-O-Glucuronide involves its role as a metabolite in the glucuronidation pathway. The compound is formed through the action of UDP-glucuronyltransferase, which catalyzes the transfer of glucuronic acid to Dihydroisoferulic Acid . This process enhances the solubility and excretion of the compound in the body .
Comparison with Similar Compounds
Similar Compounds
Isoferulic Acid 3-O-Glucuronide: Another glucuronide conjugate with similar properties and metabolic pathways.
Dihydrocaffeic Acid 3-O-Glucuronide: Shares structural similarities and is also a metabolite of phenolic compounds.
Uniqueness
Dihydroisoferulic Acid 3-O-Glucuronide is unique due to its specific formation from Dihydroisoferulic Acid and its role as a biomarker for coffee consumption . Its distinct glucuronide conjugate structure differentiates it from other similar compounds .
Properties
Molecular Formula |
C16H20O10 |
|---|---|
Molecular Weight |
372.32 g/mol |
IUPAC Name |
6-[5-(2-carboxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H20O10/c1-24-8-4-2-7(3-5-10(17)18)6-9(8)25-16-13(21)11(19)12(20)14(26-16)15(22)23/h2,4,6,11-14,16,19-21H,3,5H2,1H3,(H,17,18)(H,22,23) |
InChI Key |
OSJGZCUHTGTJHT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-[(2-Methylpropan-2-yl)oxy]-2-oxoethyl]-4-oxopiperidine-2-carboxylic acid](/img/structure/B12323663.png)

![6-Methyl-3-(2-methylprop-1-enyl)-11-propan-2-yl-2-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaen-12-ol](/img/structure/B12323675.png)
![2-(19-Fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl)-2-oxoacetaldehyde](/img/structure/B12323681.png)

![(3R,4S,5S,6R,7R,9R,11Z,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-13-hydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradec-11-ene-2,10-dione](/img/structure/B12323693.png)
![3-[3-Acetamido-4-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-hydroxyoxan-2-yl]oxy-2-aminobutanoic acid](/img/structure/B12323697.png)


![11,14,14-Trimethyl-5-(2,4,6-trimethylphenyl)-9-oxa-5,6-diaza-3-azoniatetracyclo[9.2.1.02,10.03,7]tetradeca-3,6-diene;tetrafluoroborate](/img/structure/B12323710.png)
![(2R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl][(triethylsilyl)oxy]methyl]pyrrolidine](/img/structure/B12323713.png)
![Methyl 5-ethoxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12323718.png)

![(4,5,6-Trihydroxy-3,11,11,14-tetramethyl-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl)methyl hexadecanoate](/img/structure/B12323747.png)
